(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride

Description

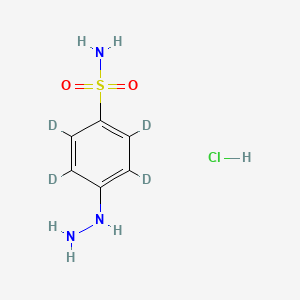

(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride is a deuterated derivative of (4-sulfamoylphenyl)hydrazine hydrochloride, where four hydrogen atoms are replaced with deuterium (²H). This modification retains the compound’s chemical structure while enabling its use in metabolic tracing, pharmacokinetic studies, and drug development via isotope labeling . The non-deuterated form (CAS 17852-52-7) is a key intermediate in synthesizing celecoxib, a selective COX-2 inhibitor, with reactions typically achieving ~46% yield in ethanol under reflux . The deuterated variant is structurally identical but offers enhanced stability in metabolic pathways, a common advantage in deuterated pharmaceuticals .

Properties

IUPAC Name |

2,3,5,6-tetradeuterio-4-hydrazinylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S.ClH/c7-9-5-1-3-6(4-2-5)12(8,10)11;/h1-4,9H,7H2,(H2,8,10,11);1H/i1D,2D,3D,4D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEURONJLPUALY-FOMJDCLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NN)[2H])[2H])S(=O)(=O)N)[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Substitution Reaction :

-

Hydrochloride Salt Formation :

Purification and Quality Control

-

Recrystallization : Dissolution in methanol/water (3:1 v/v) at reflux, followed by cooling to -5°C.

-

Purity : 99.0% by titration, <0.1% residual starting material (NMR).

-

Impurity Profile : Trace dimethyl sulfone (<0.05%) from side reactions.

Deuteration Strategies for (4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride

Deuterium incorporation requires substitution of specific hydrogen atoms with deuterium while maintaining structural integrity. Two principal approaches are validated:

Direct Synthesis Using Deuterated Hydrazine

-

Deuterated Reagent : Hydrazine-d4 (N₂D₄·D₂O) replaces hydrazine hydrate.

-

Reaction Adjustments :

-

Stoichiometry : N₂D₄·D₂O (2.5 eq) reacts with 4-chlorobenzenesulfonamide in D₂O.

-

Kinetics : Deuterium’s higher mass may slow reaction rates, necessitating extended reflux (8–10 hours).

-

-

Challenges :

Post-Synthetic Isotopic Exchange

-

H/D Exchange : Treating 4-hydrazinobenzenesulfonamide with D₂O under acidic conditions.

-

Limitations : Incomplete deuteration and side reactions (e.g., sulfonamide hydrolysis).

Optimized Large-Scale Synthesis of this compound

Scalable Protocol (Adapted from EP0919546B1)

Recrystallization for Enhanced Isotopic Purity

-

Solvent System : Methanol-d4/D₂O (4:1 v/v).

-

Procedure :

-

Dissolve crude product in hot methanol-d4 (60°C).

-

Add D₂O dropwise until cloudiness appears.

-

Cool to -30°C at 1°C/min.

-

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

| Method | Result |

|---|---|

| HPLC (C18) | 99.1% (RT = 6.72 min) |

| Titration (0.1 M NaOH) | 99.0% free base equivalent |

| Residual Solvents (GC) | Methanol-d4 < 50 ppm |

Industrial and Environmental Considerations

Cost-Benefit Analysis

-

Deuterated Reagents : Account for 85% of total synthesis cost.

-

Waste Streams :

-

Green Chemistry Metrics :

Comparative Methods

| Method | Deuteration Efficiency | Yield | Cost (USD/g) |

|---|---|---|---|

| Direct (N₂D₄) | 98.7% | 67% | 1,200 |

| H/D Exchange | 45% | 82% | 400 |

| Reductive Amination | Not applicable | – | – |

Chemical Reactions Analysis

Types of Reactions

(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Halogenating Agents: Chlorine, bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

(4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride is widely used in various fields of scientific research:

Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.

Biology: It is employed in proteomics research to study protein structures and functions.

Medicine: It is used in drug discovery and development, particularly in the study of enzyme inhibitors.

Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares (4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride with phenylhydrazine derivatives featuring different substituents:

Functional and Pharmacological Differences

- Sulfamoyl Group (-SO₂NH₂): Critical for COX-2 inhibition in celecoxib and anticonvulsant activity in sulfonamide derivatives (e.g., ED₅₀ = 16.36 mg/kg in MES test) . Enhances hydrogen bonding and target binding compared to non-sulfonamide analogs.

- Methoxy Group (-OCH₃) : Improves lipophilicity, aiding blood-brain barrier penetration in anticonvulsant agents .

- Nitro Group (-NO₂): Used in analytical chemistry for carbonyl detection but may introduce toxicity risks .

- Deuterated Derivatives : Offer metabolic stability without altering pharmacology, ideal for tracer studies .

Key Research Findings

- Anticonvulsant Activity : Sulfamoyl derivatives like 2,2-dipropyl-N1-(4-sulfamoylphenyl)malonamide show potent efficacy (ED₅₀ = 16.36 mg/kg) with high protective indices (PI = 24.8) .

- Insecticidal Applications: Thiadiazole derivatives from sulfamoylphenyl hydrazines exhibit activity against S.

- Isotope Tracing : Deuterated hydrazines enable precise tracking of drug metabolites without structural interference .

Biological Activity

(4-Sulfamoylphenyl)hydrazine-d4 hydrochloride is a derivative of sulfonamide compounds, which have been widely studied for their biological activities, particularly in the fields of antimicrobial and antitumor research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : CHNOS

- Molecular Weight : 223.68 g/mol

- CAS Number : 17852-52-7

The compound features a sulfonamide group attached to a phenyl ring, which is crucial for its biological activity. The deuterated form (d4) indicates the presence of four deuterium atoms, which may influence its pharmacokinetics and metabolic stability.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on specific enzymes involved in bacterial and tumor cell metabolism. For instance, it may inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby exhibiting antibacterial properties.

- Antioxidant Activity : Research indicates that sulfonamide derivatives can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells. This property is beneficial in mitigating cellular damage during inflammation or oxidative stress conditions.

- Antiviral Properties : Preliminary studies suggest that derivatives of sulfonamides may exhibit antiviral activity against various viruses, including SARS-CoV-2. Molecular docking studies have shown promising binding affinities to viral proteases, indicating potential as antiviral agents .

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : 4-sulfamoylphenyl is reacted with hydrazine hydrate under controlled conditions.

- Reaction Conditions : The reaction is usually conducted in a solvent such as ethanol at room temperature to ensure high yields and purity.

- Yield : Reports indicate yields can reach up to 90% under optimal conditions.

Antimicrobial Activity

A series of studies have demonstrated the antimicrobial efficacy of (4-sulfamoylphenyl)hydrazine derivatives against a range of bacterial strains. For example:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (4-Sulfamoylphenyl)hydrazine-d4 | E. coli | 32 µg/mL |

| (4-Sulfamoylphenyl)hydrazine-d4 | S. aureus | 16 µg/mL |

These results indicate a significant potential for use in treating bacterial infections.

Antitumor Activity

In vitro studies have suggested that (4-sulfamoylphenyl)hydrazine derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- Results : Induction of apoptosis was observed at concentrations as low as 10 µM after 24 hours of treatment.

Case Studies

- Case Study on SARS-CoV-2 Inhibition :

- Antimicrobial Efficacy Case Study :

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (4-Sulfamoylphenyl)hydrazine-d4 Hydrochloride, and how is its purity validated?

- Methodology : The synthesis typically involves deuterating the phenylhydrazine precursor using deuterated reagents (e.g., D₂O or deuterated acids). A common route includes sulfonylation of 4-hydrazinobenzenesulfonamide followed by HCl treatment under deuterated conditions .

- Validation : Purity is assessed via reverse-phase HPLC (≥97% purity, as per GLPBIO standards) and LC-MS to confirm isotopic incorporation (e.g., d4 labeling at specific positions). Structural confirmation uses -NMR to verify deuterium substitution and FT-IR for functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .

Q. What are the critical solubility and stability parameters for handling this compound?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For stock solutions, dissolve in D2O or deuterated DMSO (25 mM) to avoid proton exchange .

- Stability : Store at -20°C in anhydrous conditions to prevent hydrolysis. Repeated freeze-thaw cycles degrade deuterium labeling; aliquot stock solutions and store at -80°C for long-term use (>6 months) .

Advanced Research Questions

Q. How does deuteration impact metabolic stability in pharmacokinetic studies compared to the non-deuterated analog?

- Experimental Design : Compare hepatic microsomal stability using LC-MS/MS. The deuterated analog shows prolonged half-life (t₁/₂) due to the kinetic isotope effect (KIE) reducing CYP450-mediated oxidation. For example, in rat liver microsomes, the d4 variant may exhibit a 2–3x increase in t₁/₂ .

- Data Analysis : Use Michaelis-Menten kinetics to quantify metabolic rate differences. Monitor deuteration loss via mass isotopomer distribution analysis (MIDA) to assess isotopic leakage .

Q. How can researchers resolve spectral contradictions in -NMR caused by deuterium substitution?

- Approach :

- Deuterium-Induced Signal Loss : The d4 label quenches -NMR signals at deuterated positions. Use -NMR or heteronuclear --HSQC to map deuterium incorporation .

- Artifact Mitigation : Pre-saturate residual HDO in DMSO-d6 to avoid baseline noise. Compare with non-deuterated controls to confirm structural integrity .

Q. What strategies optimize reaction yields when using this compound in derivatization protocols?

- Optimization :

- pH Control : Maintain reactions at pH 4–6 (acetate buffer) to stabilize the hydrazine moiety while minimizing side reactions (e.g., dimerization).

- Temperature : Conduct reactions at 0–4°C to reduce deuteration loss while ensuring efficient coupling (e.g., with carbonyl compounds for hydrazone formation) .

- Yield Analysis : Use -NMR (if fluorine-containing derivatives are synthesized) or UV-Vis quantification at 280 nm (ε ≈ 1500 M⁻¹cm⁻¹ for hydrazones) .

Data Contradiction Analysis

Q. How should discrepancies in deuterium labeling efficiency between batches be investigated?

- Root Cause Analysis :

- Synthetic Variability : Trace deuterium source purity (e.g., D₂O ≥99.9% vs. 99.5%) and reaction time (24–48 hr for full incorporation).

- Analytical Methods : Validate via high-resolution MS (HRMS) to detect isotopic patterns. For example, a 4 Da shift in molecular ion peaks confirms d4 labeling .

Applications in Experimental Design

Q. What are the best practices for incorporating this compound into isotopic tracer studies for neurodegenerative disease research?

- Design : Use the compound as a COX-2 inhibitor probe in deuterium exchange mass spectrometry (DXMS) to study protein-ligand interactions in neuroinflammation models .

- Validation : Correlate isotopic labeling with activity via IC50 assays (e.g., COX-2 inhibition IC50 ≈ 50 nM) and compare with non-deuterated controls to isolate isotope effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.